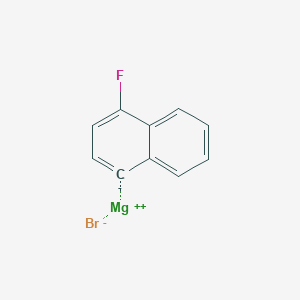

4-Fluoro-1-naphthylmagnesium bromide

説明

4-Fluoro-1-naphthylmagnesium bromide is a chemical compound with the molecular formula C10H6BrFMg and a molecular weight of 249.36 g/mol . It is used in various chemical applications .

Synthesis Analysis

1-Naphthylmagnesium bromide can be used to prepare unsymmetrical chiral diene ligands, which are applicable in asymmetric transformation reactions . It can also be used as a starting material in the synthesis of methyl (2 Z,4 E)-2-methylsulfanyl-5- (1-naphthyl)-4-nitro-2,4-pentadienoate, a naphthylnitrobutadiene based anti-proliferative compound .Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-naphthylmagnesium bromide is complex and involves several atoms including carbon, hydrogen, bromine, fluorine, and magnesium .科学的研究の応用

Synthesis and Characterization

4-Fluoro-1-naphthylmagnesium bromide is a useful intermediate in organic synthesis. One notable application is in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. However, traditional synthesis methods for this intermediate are limited due to the use of expensive and hazardous materials, leading to the development of more practical and large-scale methods (Qiu et al., 2009).

Fluorinated Compounds in Liquid Crystals

The influence of fluorine substituents on the properties of organic compounds, including liquid crystals, is profound. Fluorinated liquid crystals show remarkable modifications in their physical properties, such as melting point, mesophase morphology, transition temperatures, and dielectric anisotropy, due to the steric effect and high polarity of the fluoro substituent. These properties are critical for the application of liquid crystals in display technologies and other commercial applications (Hird, 2007).

Radiative Decay Engineering in Biochemistry

4-Fluoro-1-naphthylmagnesium bromide can be part of compounds used in radiative decay engineering (RDE), a process that involves modifying the emission of fluorophores by changing their radiative decay rates. This modification impacts the intensity and distribution of radiation, which can be useful in biochemical applications, such as increasing the emission from "nonfluorescent" molecules or enhancing the photostability of fluorophores (Lakowicz, 2001).

Applications in Fluorescent Chemosensors

Compounds containing 4-Fluoro-1-naphthylmagnesium bromide can be used in the development of fluorescent chemosensors. These chemosensors, based on 4-Methyl-2,6-diformylphenol (DFP), have demonstrated high selectivity and sensitivity for detecting various analytes, including metal ions, anions, neutral molecules, and specific pH regions. The presence of fluorophoric platforms, such as those involving 4-Fluoro-1-naphthylmagnesium bromide, provides the opportunity to modulate sensing selectivity and sensitivity for different applications (Roy, 2021).

Safety And Hazards

特性

IUPAC Name |

magnesium;4-fluoro-1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXHXHKIRQWFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC=C2F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-naphthylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)